molecular formula C10H8N2S B14433597 1,2,3-Thiadiazole, 4-(2-phenylethenyl)- CAS No. 80491-23-2

1,2,3-Thiadiazole, 4-(2-phenylethenyl)-

Cat. No.: B14433597
CAS No.: 80491-23-2
M. Wt: 188.25 g/mol
InChI Key: LLWUWMROYZSXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Thiadiazole, 4-(2-phenylethenyl)- is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Thiadiazole, 4-(2-phenylethenyl)- can be synthesized through various methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 1,2,3-Thiadiazole, 4-(2-phenylethenyl)- often involves optimizing the synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis have been explored to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Thiadiazole, 4-(2-phenylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

1,2,3-Thiadiazole, 4-(2-phenylethenyl)- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

80491-23-2

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

4-(2-phenylethenyl)thiadiazole

InChI

InChI=1S/C10H8N2S/c1-2-4-9(5-3-1)6-7-10-8-13-12-11-10/h1-8H

InChI Key

LLWUWMROYZSXNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CSN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.